(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The molecule also contains a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen atoms. The presence of fluorine and ethoxyethyl groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the fluorine and ethoxyethyl groups, and the coupling of the benzamide moiety. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide and thiazole rings, as well as the fluorine and ethoxyethyl groups. These functional groups could influence the compound’s physical and chemical properties, as well as its reactivity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group could participate in condensation reactions, while the fluorine atom could be involved in nucleophilic substitution reactions. The thiazole ring might also undergo reactions at the sulfur or nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity, while the amide group could form hydrogen bonds, influencing the compound’s solubility and reactivity.Scientific Research Applications
Photodynamic Therapy Applications
- Singlet Oxygen Quantum Yield : A study on zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, demonstrated the usefulness of these compounds in photodynamic therapy (PDT). Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield make them promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Applications
- Anti-Microbial Screening : Fluoro substituted sulphonamide benzothiazole compounds, including derivatives similar to the compound , have been synthesized and screened for antimicrobial activity. These compounds have shown potential as biodynamic agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
- Promising Antimicrobial Analogs : Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has led to the creation of promising antimicrobial analogs. These compounds have shown significant activity against various bacteria and fungi (Desai, Rajpara, & Joshi, 2013).
Anticancer Applications
- Anticancer Agents : Novel benzothiazole acylhydrazones synthesized from visnaginone and khellinone derivatives showed potential as anti-inflammatory and analgesic agents, with some exhibiting high inhibitory activity on COX-2 selectivity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Sensor Applications
- Fluorescent Sensors : Benzimidazole and benzothiazole conjugated Schiff base compounds have been used as fluorescent sensors for Al3+ and Zn2+. These compounds demonstrate good sensitivity and selectivity, making them suitable for detecting these analytes (Suman, Bubbly, Gudennavar, & Gayathri, 2019).
Safety And Hazards
Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, following appropriate safety protocols.
Future Directions
The study and development of novel benzamide derivatives is a vibrant field of research, particularly in medicinal chemistry. This compound, with its unique combination of functional groups, could be of interest for further study.
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S2/c1-4-28-12-11-24-17-10-7-15(21)13-18(17)29-20(24)22-19(25)14-5-8-16(9-6-14)30(26,27)23(2)3/h5-10,13H,4,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTCIMIOLVZYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide |
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